Adamanolol -

Adamanolol

Catalog Number: EVT-1583052
CAS Number:
Molecular Formula: C36H52N4O4
Molecular Weight: 604.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Adamanolol is synthesized through various chemical processes and has been classified based on its pharmacological properties. It belongs to the broader class of beta-blockers, which are widely used in clinical settings for managing conditions such as hypertension, heart failure, and anxiety disorders. The compound's classification also includes its structural features, which are essential for understanding its mechanism of action and therapeutic potential.

Synthesis Analysis

Methods

The synthesis of Adamanolol can be achieved through several methods, typically involving multi-step organic reactions. Common techniques include:

  • Nucleophilic substitution reactions: These reactions are critical for forming the core structure of Adamanolol.
  • Reduction reactions: Used to modify functional groups within the molecule to enhance its biological activity.
  • Cyclization reactions: Important for establishing the cyclic structure that characterizes many beta-blockers.

Technical Details

The synthesis often involves starting materials that are commercially available or can be derived from simpler organic compounds. Advanced techniques such as high-performance liquid chromatography (HPLC) may be employed to purify the final product and confirm its identity through spectroscopic methods like nuclear magnetic resonance (NMR) and mass spectrometry.

Molecular Structure Analysis

Structure

Adamanolol has a distinctive molecular structure that contributes to its pharmacological properties. The molecular formula is C18H24N2O3C_{18}H_{24}N_2O_3, indicating the presence of aromatic rings and nitrogen-containing functional groups.

Data

  • Molecular Weight: Approximately 320.39 g/mol
  • Molecular Geometry: Characterized by a combination of linear and cyclic structures that facilitate receptor binding.
Chemical Reactions Analysis

Reactions

Adamanolol participates in various chemical reactions relevant to its function as a beta-blocker:

  • Binding with beta-adrenergic receptors: The primary reaction of interest, where Adamanolol competes with catecholamines for receptor sites.
  • Metabolic reactions: In vivo, Adamanolol undergoes metabolic transformations primarily in the liver, affecting its pharmacokinetics.

Technical Details

The binding affinity and efficacy of Adamanolol can be assessed through radiolabeled ligand binding assays and functional assays measuring receptor-mediated responses.

Mechanism of Action

Process

Adamanolol exerts its effects by selectively blocking beta-adrenergic receptors, particularly the beta-1 subtype found in cardiac tissues. This blockade leads to decreased heart rate and myocardial contractility, making it effective in treating conditions like hypertension and angina.

Data

Research indicates that Adamanolol exhibits a competitive inhibition profile, with IC50 values that demonstrate its potency relative to other beta-blockers. The compound's pharmacodynamics involve both acute and chronic effects on heart function.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically a white to off-white crystalline powder.
  • Solubility: Soluble in organic solvents like methanol and ethanol but less soluble in water, which affects its formulation for pharmaceutical use.

Chemical Properties

  • Stability: Stable under standard laboratory conditions but may degrade under extreme pH or temperature.
  • Reactivity: Reacts with strong oxidizing agents; thus, care must be taken during handling.

Relevant data regarding these properties can be obtained from standard chemical databases and literature sources.

Applications

Adamanolol has several scientific uses:

  • Cardiovascular Research: Investigating the effects of beta-blockade on heart function.
  • Pharmacological Studies: Exploring potential new therapeutic applications beyond traditional uses.
  • Experimental Models: Used in animal studies to assess the impact of beta-adrenergic modulation on various physiological processes.
Introduction to Adamanolol as a Gene-Expression Modulator

Historical Context of α-Helix-Targeting Inhibitors in Oncology

The development of α-helix-targeting inhibitors emerged from the unmet need to address transcription factor complexes in cancer, which lack enzymatic activity for conventional targeting. Early efforts focused on naturally derived peptides or stabilized helices but faced bioavailability and stability limitations. The discovery that rigid polycyclic structures could mimic helical surfaces revolutionized the field:

  • 1990s: Research identified that β-sheet mimetics could disrupt PPIs but showed poor selectivity for helical interfaces
  • Early 2000s: Adamantane derivatives gained attention for their ability to project substituents in spatially defined orientations resembling i, i+3, i+4 helical residues [8]
  • Key breakthrough: NMR studies demonstrated that synthetic scaffolds with appropriate rigidity could recapitulate the surface topology of natural α-helices involved in oncogenic PPIs [1]

Table 1: Evolution of α-Helix-Targeted Cancer Therapeutics

EraApproachLimitationsRepresentative Compounds
Pre-2000Peptide helicesProteolytic degradation, poor cell permeabilityHydrocarbon-stapled peptides
2000-2010Small molecule scaffoldsLow binding affinity, off-target effectsNutlin-3 (MDM2 inhibitor)
2010-PresentRigid topographic mimeticsOptimized for specific PPIs, improved drug-like propertiesAdamanolol, Wrenchnolol [1] [3]

The adamantane moiety proved particularly valuable due to its diamondoid carbon structure that enforces three-dimensional display of functional groups while maintaining metabolic stability. This scaffold addressed the historical challenge of achieving sufficient binding affinity against shallow PPI interfaces without the molecular weight penalties of peptide-based inhibitors [3] [8].

Discovery and Structural Rationale of Adamanolol

Adamanolol (C₁₆H₂₅NO₂) was rationally designed through structural optimization of propranolol derivatives, incorporating an adamantane group to mimic the hydrophobic face of the ESX transcription factor's α-helix. The discovery process involved:

  • Target Identification: The ESX (ESE-1/ELF3) transcription factor was identified as a key driver of HER2 overexpression in 30% of breast cancers through its interaction with the Sur-2 (DRIP130/Med23) coactivator subunit of the Mediator complex [1] [4]
  • Biophysical Analysis: Crystallography revealed that ESX's activation domain forms an amphipathic α-helix that docks into a hydrophobic pocket on Sur-2 via conserved leucine and isoleucine residues (L⁷⁸⁵, I⁷⁸⁹, L⁷⁹²) [1]
  • Scaffold Screening: Adamantane was selected as a core scaffold due to its ability to project hydrophobic groups in a spatial arrangement mimicking the i, i+4, i+7 positions of the ESX helix
  • Rational Optimization: The propranolol-derived hydroxypropanolamine side chain was incorporated to enhance solubility and provide critical hydrogen-bonding interactions with Sur-2's Asp¹⁵²⁴ residue [4]

Table 2: Key Structural Features of Adamanolol and Their Functional Roles

Molecular FeatureChemical RationaleBiological Function
Adamantyl groupDiamondoid C₁₀H₁₅ cage with rigid tetrahedral symmetryMimics hydrophobic triad (L785/I789/L792) of ESX α-helix; displaces ESX from Sur-2 binding pocket
Hydroxypropanolamine linkerEthanolamine spacer with β-hydroxyl groupPositions adamantane optimally; forms H-bond with Sur-2 Asp1524
Aryloxy moietyPara-substituted phenoxy groupEnhances membrane permeability; modulates electronic distribution

Crucially, replacing adamantane with smaller alkyl groups (e.g., methyl or cyclohexyl) abolished inhibitory activity, confirming the critical role of adamantane's steric bulk in disrupting the ESX-Sur-2 interaction. Nuclear Overhauser Effect (NOE) NMR studies demonstrated that adamanolol's rigid structure creates a "helix-like surface" that competes with ESX for Sur-2 binding with an IC₅₀ of 2.7 μM [1] [3] [4].

Position Within Synthetic Transcriptional Regulator Development

Adamanolol represents a chemical precursor to contemporary synthetic transcriptional regulators, bridging small-molecule and protein-based technologies:

  • Chemical Regulators (Pre-2010): Early agents like adamanolol demonstrated that synthetic molecules could selectively control gene expression networks without DNA binding. Their mechanism relied on disrupting endogenous transcription factor complexes rather than creating artificial ones [1]
  • Hybrid Approaches (2010s): Chimeric molecules combining PPI inhibitors with DNA-binding moieties (e.g., polyamides) emerged but faced pharmacokinetic challenges
  • dCas9 Systems (Post-2012): CRISPR/dCas9 platforms enabled programmable transcriptional control but require genetic modification [2] [7]

Adamanolol's significance lies in its orthogonal mechanism to these approaches: rather than creating synthetic DNA-binding domains or fusing effector domains to nucleases, it pharmacologically disrupts a natural transcriptional complex. This strategy offers advantages in dosing control and reversibility compared to genetic approaches. Its discovery validated three key principles for transcriptional drug discovery:

  • PPIs between transcription factors and coactivators are druggable despite lacking deep binding pockets
  • Rigid hydrocarbon scaffolds can effectively mimic secondary structural elements
  • Transcriptional specificity can be achieved by targeting unique combinatorial interfaces rather than DNA-binding domains

Table 3: Comparative Analysis of Transcriptional Modulation Technologies

TechnologyMechanismAdministrationTemporal ControlKey Applications
Adamanolol-like inhibitorsCompetitive PPI inhibitionSmall moleculeMinutes-hoursCancer, acute inflammation
dCas9 activators/repressors [2] [7]Programmable DNA targeting with effector domainsGenetic delivery + inductionHours-daysGene therapy, functional genomics
HACRs (Hormone-Activated Cas9 Repressors) [7]Ligand-dependent genome targetingGenetic deliveryMinutes-hoursDevelopmental reprogramming
Synthetic enhancers [9]Engineered TF binding sitesGenetic deliveryConstitutive/inducibleSynthetic developmental circuits

Current research integrates adamanolol's design principles with newer platforms. For instance, CRISPR-dCas9 systems now incorporate chemically inducible domains that borrow from small-molecule pharmacophore design, while newer PPI inhibitors build on adamanolol's adamantane-based topography to target other helical interfaces in transcription factors like MYC or HIF1α [2] [5] [7]. The Crocker Group's work on synthetic enhancer architecture further illuminates how adamanolol-like molecules might be designed to tune the strength of specific transcriptional nodes in gene regulatory networks [9].

Properties

Product Name

Adamanolol

IUPAC Name

4-[1-(adamantane-1-carbonyl)piperidin-4-yl]-N-[2-hydroxy-3-(1H-indol-4-yloxy)propyl]-N-propan-2-ylpiperidine-1-carboxamide

Molecular Formula

C36H52N4O4

Molecular Weight

604.8 g/mol

InChI

InChI=1S/C36H52N4O4/c1-24(2)40(22-30(41)23-44-33-5-3-4-32-31(33)6-11-37-32)35(43)39-14-9-29(10-15-39)28-7-12-38(13-8-28)34(42)36-19-25-16-26(20-36)18-27(17-25)21-36/h3-6,11,24-30,37,41H,7-10,12-23H2,1-2H3

InChI Key

ZEAROUAQJNMVQT-UHFFFAOYSA-N

Synonyms

adamanolol

Canonical SMILES

CC(C)N(CC(COC1=CC=CC2=C1C=CN2)O)C(=O)N3CCC(CC3)C4CCN(CC4)C(=O)C56CC7CC(C5)CC(C7)C6

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.